Oleoyl-lysophosphatidic acid

Übersicht

Beschreibung

Oleoyl-lysophosphatidic acid is a bioactive lipid molecule that plays a significant role in various physiological and pathological processes. It is a type of lysophosphatidic acid, which is a phospholipid derivative known for its signaling properties. This compound is characterized by the presence of an oleoyl group, which is an unsaturated fatty acid chain, attached to the lysophosphatidic acid backbone. This compound is involved in numerous cellular functions, including cell proliferation, migration, and survival.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oleoyl-lysophosphatidic acid can be synthesized through enzymatic methods. One common approach involves the enzymatic conversion of lysophosphatidylcholine using phospholipase D or the conversion of phosphatidic acid using phospholipase A2 . The enzymatic reaction typically occurs under mild conditions, such as neutral pH and ambient temperature, to preserve the integrity of the lipid molecule.

Industrial Production Methods

In industrial settings, this compound is often produced by the action of phospholipase A on L-alpha-phosphatidic acid, dioleoyl . This method ensures high purity and yield of the desired product. The compound is usually supplied as a sodium salt, which enhances its stability and solubility in aqueous solutions.

Analyse Chemischer Reaktionen

Types of Reactions

Oleoyl-lysophosphatidic acid undergoes various chemical reactions, including:

Oxidation: The double bond in the oleoyl group can be oxidized under certain conditions, leading to the formation of oxidized lipid species.

Hydrolysis: The ester bond in the molecule can be hydrolyzed by specific enzymes, resulting in the release of fatty acids and glycerophosphate.

Substitution: The phosphate group can participate in substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Enzymes such as phospholipase A2 and phospholipase D are used to catalyze hydrolysis reactions.

Substitution: Reagents like alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized lipid species with altered biological activities.

Hydrolysis: Free fatty acids and glycerophosphate.

Substitution: Modified lysophosphatidic acid derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Cell Differentiation

Neuronal Differentiation:

Oleoyl-LPA has been shown to stimulate neuronal differentiation in neural progenitor cells. Studies indicate that it promotes the proliferation of rat embryonic neural stem cells and inhibits the formation of neurospheres in human embryonic stem cell-derived neural stem cells. This suggests a dual role where LPA can both encourage differentiation and maintain stem cell characteristics under certain conditions .

Mesenchymal Stem Cell Differentiation:

In human adipose tissue-derived mesenchymal stem cells, oleoyl-LPA induces differentiation into myofibroblast-like cells. This is significant for tissue repair and fibrosis, indicating that LPA could be harnessed in regenerative medicine .

Emotional and Behavioral Effects

Research has indicated that oleoyl-LPA may influence emotional behaviors. In rodent models, central administration of LPA resulted in anxiety-like behaviors as measured by the elevated plus-maze and open field tests. The compound was found to increase depression-like behavior in forced swimming tests, suggesting its role as a mediator of emotional responses . These findings open avenues for exploring LPA's potential in treating mood disorders.

Cancer Research

Tumor Progression:

Lysophosphatidic acid, particularly oleoyl-LPA, is implicated in cancer progression through its signaling pathways. It activates various receptors that can lead to enhanced cell proliferation, migration, and survival in cancer cells. For instance, oleoyl-LPA promotes the expression of claudin-1 in breast cancer epithelial cells, which is associated with increased invasiveness .

Therapeutic Targeting:

The modulation of LPA signaling pathways presents a promising therapeutic target for cancer treatment. Research indicates that inhibitors of autotaxin (an enzyme that produces LPA) could potentially mitigate tumor growth and metastasis by disrupting the LPA signaling axis .

Potential Therapeutic Applications

Neurological Disorders:

Given its effects on microglial polarization and emotional behavior, oleoyl-LPA may have therapeutic implications for neurological disorders such as anxiety and depression. By modulating microglial activity, it could influence neuroinflammation and neurodegeneration .

Wound Healing:

Oleoyl-LPA has been associated with enhanced wound healing processes. Its ability to regulate calcium signaling and promote cellular responses makes it a candidate for developing treatments aimed at improving tissue repair mechanisms .

Summary Table of Applications

Wirkmechanismus

Oleoyl-lysophosphatidic acid exerts its effects by binding to specific G protein-coupled receptors known as lysophosphatidic acid receptors. These receptors are involved in various signaling pathways that regulate cellular functions. Upon binding to its receptors, this compound activates downstream signaling cascades, including the activation of small GTPases like Rho, Rac, and Cdc42 . These signaling events lead to changes in the cytoskeleton, cell adhesion, and gene expression, ultimately influencing cell behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Palmitoyl-lysophosphatidic acid

- Stearoyl-lysophosphatidic acid

- Myristoyl-lysophosphatidic acid

Uniqueness

Oleoyl-lysophosphatidic acid is unique due to its specific fatty acid composition, which influences its biological activity and receptor binding affinity. Compared to other lysophosphatidic acid species, this compound has a higher affinity for certain lysophosphatidic acid receptors, making it a potent signaling molecule . Its unsaturated oleoyl group also contributes to its distinct physicochemical properties, such as membrane fluidity and interaction with other lipids.

Biologische Aktivität

Oleoyl-lysophosphatidic acid (LPA 18:1), a bioactive lipid, is part of the lysophosphatidic acid family, which plays crucial roles in various biological processes. It is known for its involvement in cell signaling, influencing cellular responses such as proliferation, migration, and survival. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

- Chemical Name : 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate

- Molecular Formula : CHNaOP

- CAS Number : 2177-47-9

Oleoyl-LPA exerts its effects primarily through the activation of specific G protein-coupled receptors (GPCRs), namely LPA1 and LPA2. These receptors are widely expressed in various tissues, including the brain, heart, and reproductive organs. Upon binding to these receptors, oleoyl-LPA activates several intracellular signaling pathways:

- Calcium Mobilization : LPA induces an increase in intracellular calcium levels, which is critical for various cellular functions such as muscle contraction and neurotransmitter release .

- Mitogen Activation : It promotes cell proliferation and survival through pathways involving phospholipase C (PLC) and protein kinase C (PKC), leading to activation of downstream effectors like ERK1/2 .

- Neurotransmitter Release : In the central nervous system, oleoyl-LPA modulates emotional behaviors by influencing neurotransmitter systems .

Biological Effects

Oleoyl-LPA has been implicated in several physiological and pathological processes:

1. Neuropsychiatric Effects

Research indicates that oleoyl-LPA plays a significant role in emotional behavior. In animal studies, central administration of LPA 18:1 resulted in increased anxiety-like behaviors and depression-like responses. This was evidenced by reduced exploration in open arms during the elevated plus-maze test and increased immobility in forced swimming tests .

2. Cell Proliferation and Migration

Oleoyl-LPA is known to stimulate cell growth and migration across various cell types:

- Cancer Cells : It promotes proliferation in prostate cancer cells and has been linked to ovarian cancer progression due to elevated levels found in patients .

- Endothelial Cells : LPA enhances lymphangiogenesis by inducing IL-8 production in lymphatic endothelial cells (LECs), suggesting a role in vascular development .

3. Role in Reproductive Health

LPA is present in follicular fluid and has been associated with normal ovarian function. It influences ovarian physiology by modulating follicle development and hormone secretion .

Case Studies

Several studies have provided insights into the biological activity of oleoyl-LPA:

Eigenschaften

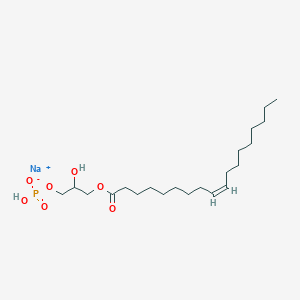

IUPAC Name |

sodium;[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLSUFHELJJAB-KVVVOXFISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015745 | |

| Record name | Sodium 1-oleoyl lysophosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22556-62-3 | |

| Record name | Oleoyl-lysophosphatidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022556623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1-oleoyl lysophosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.